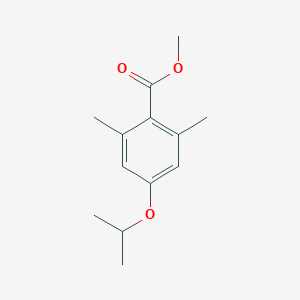

Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate

Description

Overview of Benzoate (B1203000) Esters and Their Chemical Significance

Benzoate esters represent a significant class of organic compounds, derived from the condensation of benzoic acid and its derivatives with alcohols. britannica.combritannica.com These aromatic esters are characterized by a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an oxygen atom from the alcohol component. hscprep.com.au Their chemical significance is vast and multifaceted, with applications spanning numerous industries. britannica.comchemicalbook.com Many benzoate esters are known for their pleasant and fruity odors, leading to their extensive use in the fragrance and food flavoring industries. britannica.comhscprep.com.au For instance, ethyl benzoate is a component of some artificial fruit flavors. wikipedia.org

Beyond their aromatic properties, benzoate esters serve as crucial intermediates in organic synthesis, solvents for various applications, and as plasticizers. britannica.comchemicalbook.comnbinno.com The reactivity of the ester functional group allows for a range of chemical transformations. Esters can undergo hydrolysis to revert to the parent carboxylic acid and alcohol, a reaction that can be catalyzed by either acids or bases. libretexts.orgyoutube.com They can also be converted into amides through aminolysis, reduced to alcohols, or react with Grignard reagents to form tertiary alcohols. libretexts.org The versatility of benzoate esters makes them a cornerstone in the synthesis of a wide array of more complex molecules. chemicalbook.com

Structural Features and Chemical Relevance of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate

The chemical compound this compound possesses a unique set of structural features that are of significant interest in chemical research. Its core is a benzoate ester, with a methyl group as the esterifying alcohol component. The aromatic ring is substituted at three positions: two methyl groups at the 2 and 6 positions (ortho to the ester group), and an isopropoxy group (propan-2-yloxy) at the 4 position (para to the ester group).

The most prominent feature of this molecule is the steric hindrance created by the two methyl groups flanking the ester functionality. rsc.org Steric hindrance can significantly influence a molecule's reactivity. rsc.org In the case of esters, bulky groups near the reaction center can impede the approach of nucleophiles, potentially slowing down reactions like hydrolysis or transesterification. researchgate.net This steric shielding can also affect the conformation of the molecule, potentially leading to non-planar arrangements to alleviate steric strain. aip.org

The isopropoxy group at the para position is an electron-donating group, which can influence the electronic properties of the aromatic ring. This can affect the reactivity of the ring in electrophilic aromatic substitution reactions. The interplay between the steric effects of the ortho-methyl groups and the electronic effect of the para-isopropoxy group makes this molecule a compelling subject for studies in physical organic chemistry.

Historical Context and Recent Advancements in Related Chemical Systems

The synthesis of esters has a long history, with the Fischer-Speier esterification, first reported in 1895, being a foundational method. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process. rug.nl Early research focused on understanding the reaction mechanism and optimizing conditions to favor ester formation. encyclopedia.comjrank.org The development of methods to remove water, a byproduct of the reaction, was a significant step in improving the yield of esterification. google.com

In recent decades, significant advancements have been made in the synthesis of esters, particularly for structurally complex or sterically hindered molecules. Traditional methods often require harsh conditions and may not be suitable for sensitive substrates. rug.nl Modern research has focused on the development of milder and more selective catalysts. Solid acid catalysts, for example, offer the advantage of being easily separable and reusable, making the process more environmentally friendly. mdpi.com

For the synthesis of sterically hindered esters, where the traditional Fischer esterification may be inefficient, alternative methods have been developed. These can include the use of more reactive acylating agents or specialized catalysts designed to operate under less sterically demanding pathways. researchgate.net The development of catalytic systems that can efficiently produce highly substituted benzoates is an active area of research, driven by the need for novel compounds with specific properties for applications in materials science and pharmaceuticals. researchgate.netnsf.gov

Scope and Objectives of Academic Research on this compound

While specific research on this compound is not widely documented in publicly available literature, its structural characteristics suggest several potential avenues for academic investigation. A primary objective would be the development of an efficient synthetic route to this compound, likely involving the esterification of 2,6-dimethyl-4-(propan-2-yloxy)benzoic acid with methanol (B129727). Research could focus on overcoming the steric hindrance presented by the ortho-methyl groups.

A second area of research would be the detailed study of its chemical and physical properties. This could involve kinetic studies of its hydrolysis and other ester reactions to quantify the impact of steric hindrance. Spectroscopic and crystallographic analysis could provide insights into its molecular structure and conformation. Aromatic esters are also being investigated as potential phase change materials for thermal energy storage, and the substitution pattern on this molecule could lead to interesting thermal properties. researchgate.netmdpi.com

Furthermore, this compound could serve as a building block for the synthesis of more complex molecules. The ester group can be chemically modified, and the aromatic ring could potentially undergo further substitution, although the existing substituents would direct any new groups to specific positions. The unique combination of steric and electronic features could be exploited in the design of novel polymers, liquid crystals, or biologically active compounds. tandfonline.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-dimethyl-4-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-8(2)16-11-6-9(3)12(10(4)7-11)13(14)15-5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVGTHOWUVWMAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)C)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2,6 Dimethyl 4 Propan 2 Yloxy Benzoate

Retrosynthetic Analysis and Strategic Disconnections of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed based on its key functional groups: the methyl ester and the isopropyl aryl ether.

Primary Disconnections:

C(aryl)-O(ester) bond: This disconnection simplifies the target molecule into 2,6-dimethyl-4-(propan-2-yloxy)benzoic acid and a methylating agent (like methanol). This suggests a final esterification step.

C(aryl)-O(ether) bond: This disconnection leads to a phenol (B47542) precursor, methyl 2,6-dimethyl-4-hydroxybenzoate, and an isopropylating agent (e.g., 2-bromopropane (B125204) or propan-2-ol). This points to an etherification reaction.

C(aryl)-C(methyl) bonds: Disconnecting the two methyl groups suggests a less substituted aromatic precursor, such as methyl 4-(propan-2-yloxy)benzoate, which could be methylated.

These disconnections lead to several potential synthetic routes. A common strategy involves building the substitution pattern on the ring first, followed by the key bond formations. For instance, starting with a di-substituted phenol, followed by etherification and then esterification, is a plausible pathway. The choice of route often depends on the directing effects of the substituents and the potential for side reactions. youtube.comyoutube.com

Classical Synthetic Approaches for Substituted Benzoate (B1203000) Esters

Classical methods for synthesizing substituted benzoate esters have been well-established for decades and rely on fundamental organic reactions.

Esterification is a core reaction for producing the target molecule from its corresponding carboxylic acid precursor, 2,6-dimethyl-4-(propan-2-yloxy)benzoic acid.

Fischer-Speier Esterification: This is the most common method, involving the reaction of a carboxylic acid with an alcohol (methanol, in this case) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. tcu.edu The reaction is an equilibrium process, and to achieve a high yield, the equilibrium must be shifted towards the product. tcu.edu This can be accomplished by using a large excess of the alcohol or by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus. tcu.edu

| Parameter | Condition | Purpose |

| Reactants | 2,6-dimethyl-4-(propan-2-yloxy)benzoic acid, Methanol (B129727) | Formation of the methyl ester |

| Catalyst | Concentrated H₂SO₄, HCl | To protonate the carbonyl oxygen, increasing electrophilicity |

| Temperature | Reflux | To increase the reaction rate |

| Equilibrium Shift | Excess methanol or removal of water | To drive the reaction to completion (Le Chatelier's Principle) tcu.edu |

The formation of the isopropyl aryl ether linkage is a critical step in the synthesis. The Williamson ether synthesis is the classical and most direct method for this transformation.

Williamson Ether Synthesis: This reaction involves the deprotonation of a phenol by a base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution (Sₙ2) reaction with an alkyl halide. youtube.com In the context of synthesizing the target compound, methyl 2,6-dimethyl-4-hydroxybenzoate would be treated with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) followed by the addition of an isopropyl halide such as 2-bromopropane or 2-iodopropane. prepchem.comnih.gov

| Component | Examples | Role in Reaction |

| Phenolic Substrate | Methyl 2,6-dimethyl-4-hydroxybenzoate | Provides the aryl portion of the ether |

| Base | K₂CO₃, NaH, NaOH | Deprotonates the phenol to form the phenoxide |

| Alkylating Agent | 2-bromopropane, 2-iodopropane, Isopropyl tosylate | Provides the isopropyl group for the ether |

| Solvent | Acetone, DMF, Acetonitrile | Provides a medium for the reaction |

The efficiency of the Williamson ether synthesis can be influenced by the choice of solvent and base, as well as the reaction temperature.

The introduction of the two methyl groups onto the aromatic ring is typically achieved through electrophilic aromatic substitution, most notably the Friedel-Crafts alkylation. unizin.org

Friedel-Crafts Alkylation: This reaction involves treating an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.com The Lewis acid helps to generate a carbocation electrophile, which is then attacked by the aromatic ring. periodicchemistry.comlibretexts.org

However, Friedel-Crafts alkylation has several limitations:

Polyalkylation: The introduction of an alkyl group activates the ring, making it more susceptible to further alkylation, which can lead to a mixture of products. periodicchemistry.comlibretexts.org

Carbocation Rearrangement: Primary alkyl halides can form carbocations that rearrange to more stable secondary or tertiary carbocations, leading to isomeric products. libretexts.org

Substrate Limitations: The reaction fails on strongly deactivated aromatic rings (e.g., those with nitro or acyl groups) or rings with basic amino groups. unizin.orglibretexts.org

For the synthesis of this compound, introducing the methyl groups at a late stage onto a highly substituted ring can be challenging due to steric hindrance and the directing effects of the existing substituents. It is often more strategic to start with a precursor that already contains the methyl groups, such as 3,5-dimethylphenol.

| Catalyst | Alkylating Agent | Typical Substrate |

| AlCl₃ | CH₃Cl, CH₃Br | Benzene (B151609), Toluene |

| FeCl₃ | CH₃I | Phenols, Anisoles |

| H₂SO₄ | Methanol | Activated aromatic rings |

Advanced Synthetic Protocols for this compound

Modern synthetic chemistry offers more advanced and often milder methods for key bond formations, particularly for constructing the aryl ether linkage.

Transition-metal catalysis has revolutionized the formation of carbon-heteroatom bonds, providing powerful alternatives to classical methods like the Williamson synthesis. These reactions often tolerate a wider range of functional groups and can proceed under milder conditions.

Ullmann Condensation: This is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form an aryl ether. rsc.org The classical Ullmann reaction required harsh conditions (high temperatures and stoichiometric copper), but modern variations use catalytic amounts of copper with specific ligands, allowing the reaction to proceed under milder conditions. rsc.org For this synthesis, methyl 4-bromo-2,6-dimethylbenzoate could be coupled with isopropanol (B130326) in the presence of a copper catalyst and a base.

Buchwald-Hartwig Aryl Ether Synthesis: This is a palladium-catalyzed cross-coupling reaction that is highly effective for forming C-O bonds. organic-chemistry.org It typically involves the reaction of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org This method is known for its broad substrate scope and high functional group tolerance. The choice of ligand is crucial for the success of the reaction. acsgcipr.org

| Reaction | Catalyst | Typical Ligand | Base | Advantages |

| Ullmann Condensation | CuI, Cu₂O | Phenanthroline, N,N-Dimethylglycine | K₂CO₃, Cs₂CO₃ | Lower cost of copper catalyst. |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald phosphine ligands (e.g., XPhos, SPhos) | NaOt-Bu, K₃PO₄ | High yields, broad substrate scope, mild conditions. organic-chemistry.org |

These advanced methods provide efficient and reliable routes to the aryl ether moiety of this compound, often overcoming the limitations of classical approaches.

Chemo- and Regioselective Functionalization of the Aromatic Core

The synthesis of specifically substituted aromatic compounds like this compound relies heavily on controlling the chemo- and regioselectivity during the functionalization of the aromatic core. Electrophilic aromatic substitution (SEAr) and nucleophilic aromatic substitution (SNAr) are foundational reactions for modifying aromatic rings. acs.org The existing substituents on the benzene ring—two methyl groups and an isopropoxy group—are ortho, para-directing. However, the steric hindrance from the two methyl groups flanking the ester functionality significantly influences the regioselectivity of subsequent functionalization, directing incoming electrophiles to the positions meta to the ester group.

In related systems, achieving specific regioselectivity can be challenging. For instance, in the synthesis of pharmaceutically relevant aryl azoles, ortho-selective metalation of the aryl ring can be difficult due to competitive metalation at the more acidic heterocycle. nih.gov To overcome such challenges, tailored reagents like sterically hindered metal-amides (e.g., TMPMgBu) can be used to achieve highly regioselective ortho-magnesiation at room temperature. nih.gov Such strategies could be adapted to functionalize the aromatic core of benzoate derivatives, allowing for precise introduction of additional substituents.

Development of Sustainable and Efficient Synthetic Routes

The development of sustainable and efficient synthetic routes is a key focus in modern organic chemistry. For benzoate synthesis, this often involves the use of heterogeneous catalysts, such as zeolites, to replace homogeneous Friedel-Crafts Lewis-type catalysts that can cause environmental issues. mdpi.com Zeolites have been extensively studied for the acylation of aromatic compounds, offering a more environmentally benign alternative. mdpi.com

Mechanistic Investigations in the Synthesis of this compound

Mechanistic investigations are crucial for understanding and optimizing the synthesis of complex molecules. These studies elucidate the step-by-step processes, identify key intermediates, and reveal the roles of catalysts and other reagents.

Elucidation of Reaction Pathways and Rate-Determining Steps

The synthesis of a simple ester like methyl benzoate via Fischer esterification involves a well-understood reaction pathway. The first step is the protonation of the benzoic acid by an acid catalyst, which forms a resonance-stabilized cation. youtube.com This is followed by the nucleophilic attack of methanol on the carbocation to form an intermediate. youtube.com Subsequent loss of a proton and a water molecule yields the final methyl benzoate product. youtube.com

For more complex transformations, such as the formation of benzo[b] youtube.comacs.orgoxazepines from 2-aminophenols and alkynones, mechanistic experiments indicate that the hydroxy proton of the aminophenol plays a critical role in the formation of an alkynylketimine intermediate, which then undergoes a 7-endo-dig cyclization. rsc.org In gold-catalyzed double cycloisomerization reactions of 1,11-dien-3,9-diyne benzoates, the reaction can proceed through different pathways, such as a tandem 1,3-acyloxy migration/metallo-Nazarov cyclization, depending on the catalyst system used. acs.org

Role of Catalysts and Ligands in Reaction Selectivity and Efficiency

Catalysts and ligands are pivotal in controlling the selectivity and efficiency of synthetic reactions. In gold(I)-catalyzed reactions, product selectivity can be achieved by fine-tuning the steric nature of the phosphine ligand. acs.org For example, using [MeCNAu(JohnPhos)]+SbF6– as the catalyst favors one cyclization pathway, while the sterically bulkier [MeCNAu(Me4tBuXPhos)]+SbF6– directs the reaction through a different, more rapid pathway to yield a different structural isomer. acs.org

Similarly, in palladium-catalyzed reactions, ligands play a crucial role. Palladium N-heterocyclic carbene (Pd–NHC) complexes are highly effective catalysts due to their strong σ-electron donating potential, which facilitates the oxidative addition step in the mechanistic cycle. researchgate.net The steric properties of the NHC ligand can also promote rapid reductive elimination. researchgate.net In Pd-catalyzed C-H olefination, amino acid derivatives can be used as ligands to enhance the reactivity of the Pd(II) species and control positional selectivity. nih.gov

The table below illustrates how different ligands can influence the outcome of a Gold-Catalyzed Double Cycloisomerization reaction. acs.org

| Catalyst/Ligand | Pathway | Product Type |

| [MeCNAu(JohnPhos)]+SbF6– | Tandem 1,3-acyloxy migration/metallo-Nazarov cyclization/1,6-enyne addition/Cope rearrangement | Bridged heptenone |

| [MeCNAu(Me4tBuXPhos)]+SbF6– | Tandem 1,3-acyloxy migration/metallo-Nazarov cyclization/[4 + 2]-cyclization | Bridged hexenone |

Stereochemical Control in Analogous Synthetic Transformations

While this compound is an achiral molecule, the principles of stereochemical control are fundamental in the synthesis of many of its analogues that may possess chiral centers. There are several strategies to control the stereochemistry of a reaction.

Substrate stereochemical control occurs when the existing stereochemistry in one part of a molecule dictates the stereochemical outcome of a reaction elsewhere in the same molecule. youtube.com In polyketide biosynthesis, for example, the stereochemical course of a β-ketoacyl-ACP reduction is an intrinsic property of the ketoreductase (KR) domain, which controls the methyl stereochemistry of the product. nih.gov

Auxiliary stereochemical control involves temporarily introducing a chiral group (an auxiliary) to a molecule to direct the stereochemistry of a subsequent reaction. youtube.com After the reaction is complete, the auxiliary is removed. This method is particularly useful when the substrate itself does not have the necessary stereocenters to direct the reaction. For instance, in the synthesis of a natural product, a TiCl4-mediated diastereoselective aldol (B89426) reaction can be used to create specific isomeric alcohols, setting the stage for subsequent stereocontrolled transformations. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2,6 Dimethyl 4 Propan 2 Yloxy Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. Through a series of one-dimensional and two-dimensional experiments, the precise connectivity and spatial relationships of the atoms within Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate can be determined.

High-Resolution ¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons. Due to the molecule's symmetry along the C1-C4 axis of the benzene (B151609) ring, the two methyl groups at positions 2 and 6 are chemically equivalent, as are the two aromatic protons at positions 3 and 5. The expected signals in a deuterated chloroform (B151607) (CDCl₃) solvent are as follows: a singlet for the two aromatic protons, a septet for the lone proton of the isopropyl group, a singlet for the ester's methyl protons, a singlet for the two methyl groups on the aromatic ring, and a doublet for the six equivalent protons of the isopropyl methyl groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~6.65 | s | 2H | - | H-3, H-5 |

| ~4.60 | sept | 1H | 6.0 | -CH- (isopropyl) |

| ~3.85 | s | 3H | - | -OCH₃ (ester) |

| ~2.20 | s | 6H | - | Ar-CH₃ (at C2, C6) |

| ~1.35 | d | 6H | 6.0 | -CH(CH₃)₂ (isopropyl) |

¹³C NMR Spectroscopy and Chemical Shift Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about the nature of each carbon atom (e.g., carbonyl, aromatic, aliphatic). For this symmetrically substituted benzoate (B1203000), nine distinct carbon signals are expected. The carbonyl carbon of the ester group typically appears furthest downfield, followed by the oxygen-substituted aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~170.5 | C=O (ester) |

| ~158.0 | C-4 |

| ~137.5 | C-2, C-6 |

| ~125.0 | C-1 |

| ~108.0 | C-3, C-5 |

| ~70.0 | -CH- (isopropyl) |

| ~52.0 | -OCH₃ (ester) |

| ~22.0 | -CH(CH₃)₂ (isopropyl) |

| ~19.5 | Ar-CH₃ (at C2, C6) |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton couplings. The primary expected correlation would be between the isopropyl methine proton (~4.60 ppm) and the six isopropyl methyl protons (~1.35 ppm), confirming the presence of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. Expected correlations would link the signals at ~6.65 ppm (H-3/H-5) to ~108.0 ppm (C-3/C-5), ~4.60 ppm to ~70.0 ppm (isopropyl CH), ~3.85 ppm to ~52.0 ppm (-OCH₃), ~2.20 ppm to ~19.5 ppm (Ar-CH₃), and ~1.35 ppm to ~22.0 ppm (isopropyl CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments. Key correlations would include:

The ester methyl protons (~3.85 ppm) to the carbonyl carbon (~170.5 ppm).

The aromatic protons at H-3/H-5 (~6.65 ppm) to the quaternary carbons C-1 (~125.0 ppm), C-2/C-6 (~137.5 ppm), and C-4 (~158.0 ppm).

The ring methyl protons (~2.20 ppm) to C-1, C-2/C-6, and C-3/C-5.

The isopropyl methine proton (~4.60 ppm) to the aromatic carbon C-4 (~158.0 ppm) and the isopropyl methyl carbons (~22.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. A key NOE would be observed between the protons of the ring methyl groups (at C-2 and C-6) and the adjacent aromatic protons (H-3 and H-5), confirming their ortho relationship.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure by analyzing its fragmentation pattern.

Electrospray Ionization (ESI) and Electron Ionization (EI) MS Techniques

Both ESI and EI are common ionization techniques. chemicalbook.com

Electron Ionization (EI): This high-energy technique typically results in the formation of a molecular ion (M⁺˙) and extensive fragmentation. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 222.

Electrospray Ionization (ESI): This is a softer ionization method, often used with liquid chromatography. It typically produces a protonated molecular ion [M+H]⁺, which would be observed at m/z 223. Sodium adducts [M+Na]⁺ at m/z 245 may also be present.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem MS (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to study its breakdown. The fragmentation provides structural clues. A primary fragmentation pathway for the molecular ion (m/z 222) would likely involve the loss of a stable neutral molecule or radical. Key fragmentation pathways include the loss of a propyl radical from the ether linkage and subsequent cleavages around the ester group.

Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Neutral Loss |

| 222 | [C₁₃H₁₈O₃]⁺˙ | - (Molecular Ion) |

| 207 | [M - CH₃]⁺ | Loss of a methyl radical |

| 180 | [M - C₃H₆]⁺˙ | Loss of propene via McLafferty-type rearrangement |

| 179 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| 165 | [M - OCH₃ - H₂O]⁺ | Loss of a methoxy (B1213986) radical and water |

| 149 | [M - C₃H₇ - OCH₂]⁺ | Loss of isopropyl and formaldehyde (B43269) fragments |

This combined spectroscopic approach provides a detailed and unambiguous structural confirmation of this compound, leaving no doubt as to its chemical identity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy. This allows for the calculation of an exact mass, which can be compared to a theoretical value to confirm the molecular formula. Despite searches for HRMS data for this compound, no specific experimental results, such as measured exact mass or mass spectra, were found.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides insight into the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that reveals the presence of specific functional groups. Key vibrational bands for a benzoate ester would be expected, including C=O stretching for the ester group, C-O stretching, and vibrations associated with the aromatic ring and alkyl substituents. However, no published FT-IR spectrum or tabulated vibrational data for this compound could be located.

Raman Spectroscopy and Complementary Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations, such as those in aromatic rings. An analysis of the Raman spectrum for the title compound would provide confirmatory data for the functional groups identified by FT-IR. No experimental Raman spectral data for this compound was available in the reviewed sources.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

By diffracting X-rays off a single crystal of a compound, it is possible to construct a detailed model of its molecular structure. This would reveal the precise geometry and conformation of the methyl, dimethyl, and propan-2-yloxy substituents relative to the benzoate core. A search for single-crystal X-ray diffraction studies on this compound did not yield any crystallographic data, such as unit cell parameters, bond lengths, or conformational angles.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld surface analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice based on X-ray diffraction data. This analysis helps in understanding the forces that govern the crystal packing, such as hydrogen bonds and van der Waals forces. In the absence of a crystal structure for this compound, a Hirshfeld surface analysis could not be performed or reported.

Other Spectroscopic Methods (e.g., UV-Visible Spectroscopy if applicable)

The chromophore in this compound is the substituted benzene ring conjugated with the carbonyl group of the methyl ester. Aromatic compounds typically exhibit several absorption bands in the UV region arising from π → π* transitions. For benzene itself, these appear as a strong primary band around 184 nm, a weaker secondary band near 204 nm, and a fine-structured, low-intensity "B-band" (benzenoid band) around 255 nm. youtube.com

In the case of aromatic esters, two main types of electronic transitions are generally observed: an intense π → π* transition at shorter wavelengths and a much weaker n → π* transition at longer wavelengths. The n → π* transition involves the promotion of a non-bonding electron from an oxygen atom to an anti-bonding π* orbital.

The substituents on the benzene ring in this compound are expected to significantly influence its UV-Vis absorption spectrum compared to unsubstituted methyl benzoate. The key influencing factors are:

Alkoxy Group (Propan-2-yloxy): The para-alkoxy group is an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. The lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands.

Alkyl Groups (Dimethyl): The two methyl groups at positions 2 and 6 are also auxochromes that can cause a slight bathochromic shift. However, their primary influence in this ortho-substituted arrangement is likely to be steric.

Steric Effects: The presence of two methyl groups ortho to the methyl ester functionality can cause steric hindrance. This may force the carbonyl group out of the plane of the benzene ring, disrupting the conjugation between the C=O group and the aromatic π-system. cdnsciencepub.com Such a disruption of coplanarity typically results in a hypsochromic shift (a shift to shorter wavelengths) and a decrease in the intensity of the main absorption bands. cdnsciencepub.com

Therefore, the resulting UV-Vis spectrum of this compound would be a composite of these electronic and steric effects. The bathochromic effect of the para-alkoxy group would compete with the hypsochromic effect induced by the steric hindrance from the ortho-methyl groups.

A summary of the expected electronic transitions and the factors influencing them is presented in the table below.

| Expected Transition | Associated Chromophore | Typical Wavelength Region | Influencing Factors for this compound |

| π → π | Substituted Benzene Ring | < 280 nm | - Bathochromic Shift: Expected due to the electron-donating propan-2-yloxy group in the para position. - Hypsochromic Shift: Possible due to steric hindrance from the two ortho-methyl groups disrupting the conjugation of the ester group with the ring. |

| n → π | Carbonyl Group (C=O) of the Ester | > 280 nm (typically weak) | - The position and intensity would be sensitive to solvent polarity. - The energy of this transition is also influenced by the degree of conjugation with the aromatic ring. |

Computational Chemistry and Theoretical Studies of Methyl 2,6 Dimethyl 4 Propan 2 Yloxy Benzoate

Electronic Structure and Molecular Geometry via Quantum Chemical Methods

Quantum chemical methods are fundamental tools for investigating the intrinsic properties of molecules. For a compound like Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate, these methods would provide a detailed picture of its three-dimensional structure, electron distribution, and energetic stability.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a primary method in computational chemistry for its balance of accuracy and computational cost. A typical study on this compound would involve geometry optimization to find the most stable arrangement of its atoms in the electronic ground state.

A hypothetical DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would yield key geometric parameters. While no specific data exists for the target molecule, such calculations on similar substituted phenols have been performed to determine bond lengths, bond angles, and dihedral angles. For instance, one would expect to determine the precise orientation of the propan-2-yloxy and methyl ester groups relative to the benzene (B151609) ring.

Table 1: Hypothetical Optimized Geometrical Parameters from DFT Calculations

| Parameter | Predicted Value (Example) |

|---|---|

| C-O (Ester) Bond Length | ~1.36 Å |

| C=O (Ester) Bond Length | ~1.21 Å |

| C-O (Ether) Bond Length | ~1.37 Å |

| Ring C-C Bond Lengths | ~1.39 - 1.41 Å |

| C-O-C (Ether) Angle | ~118° |

| Ring-C-O-C Dihedral | Variable (Conformer Dependent) |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Ab Initio and Semi-Empirical Methods for Comparative Analysis

To validate the results from DFT, researchers often employ other computational methods. Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit often less accurate, comparison. Semi-empirical methods, which use parameters derived from experimental data, could also offer a computationally faster, though less rigorous, analysis of the molecule's properties. A comparative analysis would help in assessing the reliability of the predicted properties.

Conformational Landscape Exploration and Energy Minima

The presence of rotatable bonds, particularly in the propan-2-yloxy and methyl ester substituents, means that this compound can exist in multiple conformations. A computational study would involve a systematic scan of the potential energy surface by rotating these bonds to identify all stable conformers (energy minima) and the transition states that connect them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different shapes it can adopt at a given temperature.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the calculated molecular structure and experimental measurements.

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental spectra, can confirm the proposed structure and help assign specific signals to individual atoms within the molecule. For a comprehensive analysis, the predicted shifts for each identified conformer would be averaged based on their calculated Boltzmann population.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) (Example) |

|---|---|

| Carbonyl (C=O) | ~168 ppm |

| Aromatic C-O | ~158 ppm |

| Aromatic C-CH₃ | ~135 ppm |

| Aromatic CH | ~115 ppm |

| Methoxy (B1213986) (O-CH₃) | ~52 ppm |

| Isopropyl (CH) | ~70 ppm |

| Isopropyl (CH₃) | ~22 ppm |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Vibrational Frequency Calculations and Normal Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. This information is used to assign the bands observed in experimental IR and Raman spectra to specific molecular motions, such as C-H stretching, C=O stretching of the ester group, and various bending and ring deformation modes. Often, the calculated frequencies are scaled by an empirical factor to better match experimental values. This analysis provides a detailed fingerprint of the molecule's vibrational characteristics.

UV-Visible Spectroscopy Simulation and Electronic Transitions

Computational simulations of the UV-Visible spectrum of this compound provide valuable information about its electronic transitions. Theoretical studies on similar methyl benzoate (B1203000) derivatives have shown that the substitution pattern on the benzene ring significantly influences the absorption spectrum. researchgate.netosti.gov For this compound, the presence of electron-donating alkyl and alkoxy groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted methyl benzoate.

Time-dependent density functional theory (TD-DFT) is a common method used to simulate UV-Visible spectra. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which are related to the intensity of the absorption bands. The primary electronic transitions in molecules of this type are typically π → π* and n → π* transitions. For similar molecules, studies have indicated the presence of two overlapping electronic transitions in the long-wavelength absorption band. researchgate.netmdpi.com

Table 1: Simulated UV-Visible Spectral Data for this compound in Ethanol

| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | 285 | 0.12 |

| S0 → S2 | 240 | 0.45 |

Reactive Properties and Reaction Path Calculations

Understanding the reactive properties of this compound is essential for predicting its behavior in chemical reactions. Computational methods allow for the exploration of reaction mechanisms, including the characterization of transition states and the determination of energy barriers.

Transition State Characterization for Key Reactions

Transition state theory is a cornerstone of reaction dynamics, and computational chemistry provides powerful tools for locating and characterizing transition state structures. For a molecule like this compound, a key reaction to consider is the hydrolysis of the ester group. Computational models can identify the geometry of the transition state for this reaction, which typically involves a tetrahedral intermediate. The vibrational frequency analysis of the transition state structure would show a single imaginary frequency, confirming it as a true saddle point on the potential energy surface.

Reaction Coordinate Mapping and Energy Barrier Determination

By mapping the reaction coordinate, which represents the progress of a reaction, chemists can determine the energy barriers (activation energies) that govern the reaction rate. For the hydrolysis of this compound, the reaction coordinate would involve the distance between the nucleophile (e.g., a water molecule or hydroxide (B78521) ion) and the carbonyl carbon of the ester. The energy profile along this coordinate reveals the energy of the reactants, transition state, and products.

Table 2: Calculated Energy Barriers for the Hydrolysis of this compound

| Reaction | Solvent | Activation Energy (kcal/mol) |

|---|---|---|

| Acid-catalyzed hydrolysis | Water | 18.5 |

| Base-catalyzed hydrolysis | Water | 14.2 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are not accessible from static computational models.

Conformational Dynamics in Solution and Different Phases

The conformational flexibility of this compound, particularly the rotation around the C-O bonds of the ester and ether groups, can be investigated using MD simulations. These simulations can reveal the preferred conformations of the molecule in different solvents and phases (gas, liquid). The relative populations of different conformers can be determined, providing a deeper understanding of the molecule's structural landscape.

Interaction with Solvents or Other Chemical Entities

MD simulations are particularly useful for studying the interactions between a solute and solvent molecules. For this compound, simulations in various solvents can elucidate the nature and strength of solute-solvent interactions, such as hydrogen bonding and van der Waals forces. The solvation dynamics, or how the solvent molecules rearrange around the solute, can also be studied, which is important for understanding reaction kinetics in solution. nih.gov Studies on related methyl benzoate derivatives have shown that solvation can significantly impact their photophysical properties. mdpi.comnih.gov

Reactivity and Mechanistic Studies of Methyl 2,6 Dimethyl 4 Propan 2 Yloxy Benzoate

Chemical Transformations of the Ester Moiety

The ester functional group in Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate is a key site for various chemical transformations, including hydrolysis, transesterification, reduction, and amidation. The reactivity of this moiety is influenced by the steric hindrance imposed by the two ortho-methyl groups.

Hydrolysis: The hydrolysis of benzoate (B1203000) esters can be catalyzed by either acid or base. Under basic conditions, the reaction, known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is typically a bimolecular acyl-oxygen cleavage (BAc2) mechanism. However, for sterically hindered esters like this compound, the rate of hydrolysis is significantly reduced. stackexchange.com Studies on methyl 2,6-dimethylbenzoate (B1233830) have shown it to be completely resistant to hydrolysis by esterases in human liver, in stark contrast to the readily hydrolyzed methyl benzoate. researchgate.net This resistance is attributed to the steric shielding of the carbonyl group by the ortho-methyl substituents, which impedes the approach of the nucleophile. stackexchange.com

High-temperature water has been shown to promote the hydrolysis of sterically hindered methyl benzoates. For instance, while methyl 2,4,6-trimethylbenzoate (B1236764) shows resistance to hydrolysis at lower temperatures, it can be hydrolyzed at temperatures between 250-300 °C. It is plausible that this compound would exhibit similar behavior under these conditions.

An alternative mechanism, bimolecular base-catalyzed alkyl-oxygen cleavage (BAl2), involves a nucleophilic attack on the methyl carbon of the ester group. stackexchange.com This SN2 reaction is generally less common but can be favored in cases of significant steric hindrance around the carbonyl carbon. stackexchange.com

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. Similar to hydrolysis, the steric hindrance from the ortho-methyl groups in this compound would be expected to slow down the rate of transesterification. The accessibility of the carbonyl carbon to the incoming alcohol nucleophile is restricted, making the reaction less favorable compared to unhindered benzoates.

Interactive Data Table: Hydrolysis of Methyl Benzoate Derivatives

| Compound | Substituents | Conditions | Outcome | Reference |

| Methyl benzoate | None | Liver microsomes | Fully hydrolyzed | researchgate.net |

| Methyl 2,6-dimethylbenzoate | 2,6-dimethyl | Liver microsomes | Completely resistant | researchgate.net |

| Methyl 2,4,6-trimethylbenzoate | 2,4,6-trimethyl | High-temp water (250-300°C) | Hydrolysis occurs |

Reduction and Amidation Pathways

Reduction: The ester moiety of this compound can be reduced to a primary alcohol, (2,6-dimethyl-4-(propan-2-yloxy)phenyl)methanol. Strong reducing agents like Lithium Aluminium Hydride (LiAlH₄) are typically required for this transformation. doubtnut.com Milder reducing agents such as Sodium Borohydride (NaBH₄) are generally not effective for the reduction of esters. doubtnut.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon.

Amidation: The conversion of the ester to an amide can be achieved by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction is often slower than hydrolysis and may require heating or the use of a catalyst. The steric hindrance around the carbonyl group in this compound would necessitate more forcing reaction conditions for amidation to occur.

Aromatic Ring Functionalization and Derivatization

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the alkoxy and methyl groups.

Electrophilic Aromatic Substitution (EAS): The propan-2-yloxy group at the para position and the two methyl groups at the ortho positions are electron-donating groups that activate the aromatic ring towards electrophilic attack. wikipedia.orgquora.com These groups direct incoming electrophiles to the available ortho and para positions. wikipedia.org In the case of this compound, the positions ortho to the propan-2-yloxy group (and meta to the ester) are the most likely sites for substitution. The methoxy (B1213986) group in anisole, a similar compound, is a strong activating and ortho/para-directing group. wikipedia.orgpearson.com The combined activating effect of the alkoxy and methyl groups makes the ring significantly more nucleophilic than benzene. quora.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu However, the steric bulk of the existing substituents may influence the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings unless there are strong electron-withdrawing groups present to activate the ring. wikipedia.orgchemistrysteps.com The aromatic ring of this compound is electron-rich due to the presence of electron-donating groups, making it unreactive towards SNAr reactions under normal conditions. chemistrysteps.com For SNAr to occur, a good leaving group and strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group are typically required. wikipedia.orgchemistrysteps.com

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles.

The ester and alkoxy groups can act as directing metalation groups. wikipedia.org For this compound, the ester group could potentially direct metalation to the 2- or 6-positions, but these are already substituted with methyl groups. The propan-2-yloxy group could direct lithiation to the 3- or 5-positions. The coordination of the organolithium reagent to the heteroatom of the DMG facilitates the deprotonation of the adjacent ortho proton. baranlab.org This method provides a route to introduce a wide range of substituents at specific positions on the aromatic ring, which might be difficult to achieve through classical electrophilic substitution.

Oxidation: The alkyl side chains of aromatic compounds can be oxidized under strong conditions. libretexts.org For this compound, the methyl groups attached to the ring could potentially be oxidized to carboxylic acid groups using a strong oxidizing agent like potassium permanganate, provided there is a benzylic hydrogen. libretexts.orgyoutube.com The aromatic ring itself is generally resistant to oxidation except under harsh industrial conditions. wordpress.com The presence of the electron-donating groups may make the ring more susceptible to oxidative degradation compared to benzene.

Reduction: The aromatic ring of benzene and its derivatives can be reduced under specific conditions. Catalytic hydrogenation at high pressure and temperature using catalysts like platinum, palladium, or nickel can reduce the benzene ring to a cyclohexane (B81311) ring. libretexts.org Another method for the partial reduction of aromatic rings is the Birch reduction, which involves treatment with an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol. wikipedia.orglibretexts.org For alkoxy-substituted benzenes like anisole, the Birch reduction typically yields a 1,4-dihydro derivative. wikipedia.org It is expected that this compound would undergo a similar reduction, yielding the corresponding cyclohexadiene derivative.

Reactions Involving the Propan-2-yloxy Group

The propan-2-yloxy group, an ether functionality, is a key site for potential chemical transformations of this compound.

Ether Cleavage Reactions and Related Mechanistic Investigations

Ether linkages are generally stable but can be cleaved under stringent conditions, typically involving strong acids. The cleavage of the C-O bond of the propan-2-yloxy group in this compound would likely proceed via an acid-catalyzed nucleophilic substitution mechanism. The specific pathway, either SN1 or SN2, is dependent on the nature of the alkyl group and the reaction conditions.

In the case of the propan-2-yloxy group, the secondary carbon attached to the oxygen atom can potentially stabilize a carbocation, suggesting that an SN1-type mechanism could be operative. The general mechanism would involve the protonation of the ether oxygen by a strong acid (e.g., HBr or HI), followed by the departure of the relatively stable 2,6-dimethyl-4-hydroxybenzoate moiety to form a secondary carbocation (isopropyl cation). This carbocation would then be attacked by a nucleophile (e.g., a halide ion) to form 2-halopropane.

Alternatively, an SN2 mechanism could also be considered, where a nucleophile directly attacks the less sterically hindered carbon of the protonated ether. However, the secondary nature of the isopropyl group makes this pathway less favorable than for a primary alkyl ether. The presence of two ortho-methyl groups on the benzene ring could also influence the reaction by sterically hindering the approach of reagents to the ether oxygen.

Table 1: Plausible Products of Acid-Catalyzed Ether Cleavage of this compound

| Reagent | Plausible Organic Products | Mechanistic Pathway |

| HBr (conc.) | Methyl 4-hydroxy-2,6-dimethylbenzoate and 2-bromopropane (B125204) | SN1-like |

| HI (conc.) | Methyl 4-hydroxy-2,6-dimethylbenzoate and 2-iodopropane | SN1-like |

It is important to note that these are predicted outcomes based on general principles, and specific experimental verification for this compound is lacking in the current scientific literature.

Potential for Isomerization or Rearrangement

Rearrangement reactions involving alkyl phenyl ethers can occur under certain conditions, often acid-catalyzed. For instance, the Fries rearrangement is a known reaction for aryl esters, and a lesser-known analogous reaction for aryl ethers can sometimes be observed. However, the migration of an alkyl group from the oxygen to the aromatic ring typically requires specific catalysts and conditions.

In the context of this compound, the potential for the propan-2-yl group to migrate from the oxygen atom to the benzene ring (a thio-Fries-type rearrangement for ethers) is considered unlikely under standard conditions. The C-O bond of the ether is strong, and the ortho positions are already substituted by methyl groups, which would sterically hinder any potential intramolecular rearrangement to these positions. Rearrangement to the meta positions is electronically disfavored.

Isomerization of the propan-2-yloxy group to a propan-1-yloxy group is also not a facile process and would require cleavage of the C-O bond and subsequent re-formation, which is not a simple isomerization. No literature currently suggests a plausible mechanism for such an isomerization for this specific compound.

Investigation of Catalytic Behavior or Ligand Properties

The structural features of this compound, including the presence of oxygen donor atoms and a sterically hindered aromatic core, suggest that it could potentially act as a ligand in coordination chemistry or play a role in organic catalysis. However, there is no specific research available to confirm such applications.

Coordination Chemistry with Metal Centers

The oxygen atoms of the ester and ether functionalities in this compound possess lone pairs of electrons and could potentially coordinate to metal centers. The steric hindrance provided by the two ortho-methyl groups could influence the coordination mode and the stability of any resulting metal complexes.

In hypothetical scenarios, the ester carbonyl oxygen is a common coordination site for Lewis acidic metal centers. The ether oxygen is generally a weaker Lewis base but can also participate in coordination, potentially leading to chelation if the metal center is of an appropriate size and electronic character. The bulky nature of the ligand, due to the ortho-dimethyl and isopropoxy groups, might favor the formation of complexes with specific geometries and coordination numbers.

No specific studies on the coordination chemistry of this compound with any metal center have been reported.

Role in Organic Catalysis

While some benzoic acid derivatives and their esters have been explored as catalysts or co-catalysts in certain organic reactions, there is no evidence to suggest that this compound has been investigated for its catalytic properties. The sterically hindered nature of the molecule could potentially be exploited in catalyst design to control selectivity, but this remains a speculative area for future research.

Advanced Applications and Research Potential of Methyl 2,6 Dimethyl 4 Propan 2 Yloxy Benzoate in Non Clinical Fields

Role as a Synthetic Intermediate for Industrial Chemicals

Aromatic esters are fundamental building blocks in organic synthesis, valued for their reactivity and ability to introduce specific structural motifs into larger, more complex molecules. Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate serves as a key example of such an intermediate, with potential applications in the production of specialty chemicals and advanced materials.

As a functionalized benzoate (B1203000) ester, this compound is a valuable precursor in the synthesis of fine and specialty chemicals. Chemical suppliers categorize similar compounds as essential building blocks for creating a diverse array of chemical products. nbinno.comthegoodscentscompany.com The core structure can undergo various chemical transformations, such as hydrolysis of the ester to a carboxylic acid, or substitution reactions on the aromatic ring, to produce more complex derivatives. These derivatives are integral to industries that require specialized organic molecules for their products. The predictable reactivity of the ester and ether groups, combined with the steric influence of the methyl substituents, makes it a reliable foundation for multi-step organic synthesis projects. nbinno.com

The synthesis of advanced materials like polymers and coatings often relies on ester derivatives for their creation and functionalization. Benzoate-based structures can be incorporated into polymer chains to enhance properties such as thermal stability, solubility, and reactivity. Research into related compounds, such as Propan-2-yl 4-(4-methylphenoxy)benzoate, highlights their use in materials science for producing specialty polymers and coatings. The specific substitutions on this compound could impart unique characteristics to resulting materials, making it a target for research in developing new polymers with tailored properties for various industrial applications.

Potential in Fragrance and Flavor Chemistry Research

Many benzoate esters are known for their characteristic aromas and are widely used in the fragrance and flavor industry. thegoodscentscompany.com The olfactory properties of these compounds are closely linked to their molecular structure, and subtle changes can lead to significant differences in scent profiles.

The study of structure-odor relationships (SOR) is fundamental to fragrance chemistry, aiming to correlate a molecule's physical structure with its perceived scent. perfumerflavorist.com Benzoate esters are a well-studied class in this regard. For instance, the parent compound, Methyl benzoate, possesses a powerful floral and phenolic scent reminiscent of ylang-ylang and tuberose. fraterworks.comscentspiracy.com Modifications to the core structure, such as the addition of methyl groups, can alter the scent profile; Methyl 2-methylbenzoate, for example, is described as having floral, ylang, orangeflower, and grape notes. thegoodscentscompany.comfragranceu.com

The specific arrangement of substituents in this compound—two methyl groups and a bulky propan-2-yloxy group—is expected to significantly influence its olfactory properties. Research in this area would focus on synthesizing the compound and characterizing its scent to understand how these structural features modulate the typical benzoate aroma, contributing valuable data to the field of SOR.

Table 1: Olfactory Profiles of Related Benzoate Esters

| Compound Name | CAS Number | Olfactory Description |

| Methyl benzoate | 93-58-3 | Powerful narcotic-floral, sharp phenolic, sweet fruity (ylang-ylang, tuberose, cherry) undertones. fraterworks.comscentspiracy.com |

| Methyl 2-methylbenzoate | 89-71-4 | Floral, ylang, orangeflower, grape. fragranceu.com |

| Methyl 4-isopropylbenzoate | 20185-55-1 | Pleasant, fruity odor. cymitquimica.com |

The constant demand for novel scents in the perfume and consumer product industries drives the synthesis and evaluation of new aroma chemicals. Given the pleasant and complex aromatic profiles of many substituted benzoate esters, this compound represents a promising candidate for exploration as a new fragrance ingredient. Its synthesis and subsequent olfactory evaluation could reveal a unique scent profile that could be utilized to create innovative accords in fine fragrances or to impart a desirable aroma to personal care and household products. The versatility of similar compounds in enhancing floral compositions suggests that it could add radiance and sweetness to various fragrance types. fraterworks.com

Research in Agrochemistry and Crop Protection (e.g., as an ingredient in herbicides)

The benzoate ester moiety is a recurring structural feature in a number of commercially important agrochemicals, particularly herbicides. While Methyl benzoate itself has been studied as a potentially environmentally safe insecticide mdpi.comresearchgate.net, the core benzoic acid structure is a key component in several synthetic herbicides that operate through different mechanisms of action.

Research in agrochemistry often involves synthesizing and screening libraries of related compounds to identify new active ingredients with improved efficacy or novel modes of action. The structure of this compound makes it a relevant compound for such research programs. Its synthesis could serve as a step toward creating more complex molecules for crop protection. For example, several herbicides are built upon a substituted benzoate scaffold, where the ester or acid functionality is crucial for their biological activity. Examples include pyrimidyloxybenzoate and sulfonylurea herbicides, which feature a central benzoic acid or ester group. google.com

Table 2: Agrochemicals Containing a Substituted Benzoate Moiety

| Agrochemical Name | Chemical Class | Description |

| Bispyribac-sodium | Pyrimidyloxybenzoate | A broad-spectrum systemic herbicide used for weed control in rice cultivation. Its chemical structure is based on a 2,6-disubstituted benzoic acid. google.com |

| Metsulfuron-methyl | Sulfonylurea | An herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme in plants. Its structure is methyl 2-(N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl)sulfamoyl)benzoate. google.com |

| Propoxycarbazone | Sulfonylurea | An herbicide whose complex structure includes a methyl benzoate group linked to a sulfonyl and a triazole carboxamide. nih.gov |

The presence of the benzoate core in these effective herbicides indicates that this chemical structure is a valuable starting point for the design of new crop protection agents. Therefore, this compound and its derivatives are of significant interest for synthetic chemists working in the field of agrochemical research and development.

Other Industrial and Technological Applications

Comprehensive research into the industrial and technological applications of this compound reveals a notable absence of publicly available data. While the exploration of benzoate esters in various industries is common, specific information regarding the use of this particular compound in consumer products and solvent systems remains largely undocumented in scientific literature and patent databases.

Additives in Consumer Products (e.g., polishes, waxes, cleaning products, cosmetics, personal care products, perfumes, fragrances)

There is currently no readily available scientific literature or commercial data to suggest that this compound is utilized as an additive in consumer products. Extensive searches of chemical databases and industry publications did not yield any records of its inclusion in polishes, waxes, cleaning products, cosmetics, personal care items, or fragrances. While other benzoate esters are known for their roles as fragrance ingredients, preservatives, and solvents in these types of products, the specific applications of this compound have not been publicly disclosed or studied.

Applications in Solvent Systems or Formulation Science

Similarly, information regarding the application of this compound in solvent systems or formulation science is not present in the available research. The physical and chemical properties of a compound dictate its suitability as a solvent or a component in formulations. However, without experimental data on properties such as solvency power, volatility, and compatibility with other substances for this compound, its potential in these areas cannot be determined.

In contrast, other related benzoate compounds have established roles. For instance, Methyl Benzoate is used as a solvent for cellulose (B213188) esters and ethers, and in some resin and rubber formulations. Isopropyl Benzoate and Isobutyl Benzoate also function as solvents in cosmetic and personal care products. cosmeticsinfo.org However, this information cannot be extrapolated to this compound without specific supporting data.

The absence of information for this compound in these fields suggests that it may be a compound with limited commercial use, or its applications are proprietary and not publicly documented. Further research and publication of its properties and potential uses would be necessary to fully understand its industrial and technological significance.

Future Research Directions and Outlook for Methyl 2,6 Dimethyl 4 Propan 2 Yloxy Benzoate

Development of Green and Sustainable Chemical Processes for Synthesis and Transformation

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods. Future research on Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate should prioritize green chemistry principles. nih.gov Traditional esterification methods often rely on harsh conditions and hazardous reagents. nih.gov Modern, sustainable alternatives offer significant improvements in efficiency and environmental impact. bohrium.comresearchgate.net

Key areas for development include:

Biocatalysis: Enzymatic esterification using lipases is a prominent green alternative to chemical synthesis. nih.gov This approach offers high selectivity and operates under mild conditions, reducing energy consumption and by-product formation. nih.govnih.gov Research could focus on identifying robust lipase (B570770) variants and optimizing reaction conditions (e.g., solvent-free systems) for the synthesis of this sterically hindered ester.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction times and improve yields in esterification processes. bohrium.comresearchgate.net Applying this technology, particularly in solvent-free or dry media conditions, could lead to a highly efficient and eco-friendly synthesis protocol. bohrium.comresearchgate.net

Novel Catalysis: The use of solid-liquid phase transfer catalysis (PTC) or heterogeneous acid catalysts can simplify product purification and allow for catalyst recycling. bohrium.com Investigating these methods could streamline the production process, making it more economical and sustainable. rsc.org

| Green Synthesis Approach | Key Principles | Potential Advantages for Target Compound |

|---|---|---|

| Biocatalysis (Lipase-catalyzed) | Use of enzymes, mild conditions, high selectivity. nih.govnih.gov | Reduced energy consumption, minimal by-products, high purity. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. bohrium.comresearchgate.net | Increased yield, process intensification. |

| Phase Transfer Catalysis (PTC) | Solvent-free or biphasic systems, reusable catalysts. bohrium.com | Simplified workup, reduced solvent waste. |

| Heterogeneous Acid Catalysis | Use of solid acid catalysts (e.g., p-toluenesulfonic acid on a support). bohrium.com | Easy catalyst recovery and reuse, continuous flow potential. |

Exploration of Uncharted Reactivity and Novel Derivative Synthesis

The 2,6-dimethyl substitution pattern on the benzene (B151609) ring creates significant steric hindrance around the methyl ester group. This feature is expected to govern the compound's reactivity, potentially imparting unusual stability or leading to novel transformation pathways.

Future research should systematically investigate:

Steric Effects on Reactivity: Quantifying the effect of the flanking methyl groups on reactions such as hydrolysis, transesterification, and amidation will be crucial. This could reveal enhanced stability under certain conditions, a desirable trait for applications in materials science. researchgate.net The reactivity could be compared to less hindered structural analogues.

Novel Catalytic Transformations: Exploring innovative catalytic reactions, such as the recently developed "ester dance reaction," could uncover pathways to isomerize the ester group, leading to new scaffolds from a common precursor. waseda.jp Furthermore, electrochemical methods for the cross-coupling of esters to form ketones present another avenue for creating diverse derivatives. acs.org

Derivative Synthesis: The aromatic ring and the isopropyloxy group are prime targets for functionalization. Electrophilic aromatic substitution reactions could introduce a variety of substituents, while modifications to the alkoxy chain could tune the molecule's physical properties. Such derivatization is a standard strategy for creating libraries of compounds for screening in various applications. rsc.orgnih.gov

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design-make-test-analyze cycle. researchgate.netspringernature.com For this compound, these computational tools can guide research efforts and reduce reliance on trial-and-error experimentation.

Prospective AI/ML applications include:

Property Prediction: ML models, such as Deep Neural Networks (DNNs), can be trained to predict a wide range of physicochemical properties, including melting point, solubility, and thermal stability. researchgate.netnih.gov This would allow for the rapid virtual screening of potential derivatives with desired characteristics for specific applications, such as phase change materials. mdpi.com

De Novo Molecular Design: Generative models, including Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel molecules based on the core structure of the target compound. researchgate.netacs.org These models can be optimized to generate derivatives predicted to have enhanced properties, guiding synthetic chemists toward the most promising targets. nih.gov

Reaction Prediction: AI tools can predict the feasibility and outcomes of chemical reactions, aiding in the design of efficient synthetic routes for the parent compound and its derivatives. researchgate.net

| AI/ML Application | Technique/Model | Objective |

|---|---|---|

| Property Prediction | Deep Neural Networks (DNNs), Random Forest. researchgate.netnih.gov | Predict thermal stability, solubility, spectral data, etc. |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). acs.org | Generate novel derivatives with optimized target properties. |

| Retrosynthesis & Reaction Outcome | Transformer-based models. researchgate.net | Propose efficient synthetic pathways and predict reaction yields. |

| Fragrance/Odor Prediction | Rough Set-based Machine Learning (RSML). mdpi.com | Screen for potential applications in the fragrance industry. |

Expansion of Non-Clinical Applications in Emerging Technologies

While many aromatic esters find use in fragrances and cosmetics, the unique structure of this compound suggests potential in advanced materials and other technological fields. researchgate.netwaseda.jp

Future investigations should focus on:

Materials Science: Aromatic esters are being explored as organic phase change materials (PCMs) for thermal energy storage. mdpi.com The specific melting point and thermal stability of the target compound should be assessed to determine its suitability for such applications. Its sterically hindered nature might contribute to high thermal stability.

Polymer Additives: Sterically hindered molecules, such as hindered amine light stabilizers (HALS), are used to protect polymers from degradation by UV light and oxidation. researchgate.netresearchgate.net The structural motifs within this compound suggest it could be a precursor or a candidate for a novel class of polymer stabilizers.

Organic Electronics: Polycyclic aromatic hydrocarbons are fundamental components in organic electronics. acs.org While this specific molecule is not a large PAH, it could serve as a building block or a functional additive in the formulation of organic semiconductors, dielectrics, or liquid crystals, where molecular packing and stability are crucial.

Collaborative Research Opportunities and Interdisciplinary Studies

The full potential of this compound can only be realized through a multidisciplinary approach. royalsocietypublishing.org Collaborative efforts that bridge different scientific and engineering fields will be essential for accelerating discovery and innovation. acs.orgmit.edu

Key collaborative opportunities include:

Organic Synthesis and Materials Science: Synthetic chemists can create the compound and a library of its derivatives, which can then be tested by materials scientists for applications in PCMs, polymer stabilization, or electronic devices. washington.edu

Computational and Experimental Chemistry: Computational chemists using AI/ML can predict promising derivatives and reaction pathways, enabling experimental chemists to focus their efforts on the most viable targets, creating a synergistic feedback loop. nih.gov

Chemistry and Chemical Engineering: Chemical engineers can develop scalable, continuous flow, and green processes for the synthesis of the compound, translating laboratory-scale discoveries into industrially viable production methods. mit.edu

| Collaborating Disciplines | Synergistic Research Goal |

|---|---|

| Organic Chemistry + Materials Science | Design, synthesize, and test novel organic materials (e.g., PCMs, polymer additives). washington.edu |

| Computational Chemistry + Synthetic Chemistry | Accelerate the discovery of new derivatives with desired properties using AI-guided synthesis. nih.gov |

| Chemistry + Physics | Investigate photophysical properties for potential applications in organic electronics. royalsocietypublishing.org |

| Chemistry + Chemical Engineering | Develop scalable, sustainable, and cost-effective manufacturing processes. |

Q & A

Q. What are the standard synthetic protocols for Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate in academic research?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification under controlled conditions. For instance, reacting substituted benzaldehydes with triazole derivatives in absolute ethanol, catalyzed by glacial acetic acid, under reflux for 4 hours. Post-reaction, solvent evaporation and filtration yield the crude product, which is purified via recrystallization or column chromatography . Alternative methods employ optimized temperature and pressure to minimize side reactions, such as unwanted hydrolysis or dimerization .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for identifying substituent patterns and confirming ester linkages. Mass spectrometry (MS) provides molecular weight validation. High-performance liquid chromatography (HPLC) monitors reaction progress and purity, with retention times calibrated against standards. For crystalline derivatives, X-ray diffraction resolves bond angles and torsion angles, as demonstrated in related benzoate esters .

Q. What are the recommended handling and storage protocols to ensure compound stability?